IMD-0354
Übersicht
Beschreibung
IMD 0354 ist ein selektiver Inhibitor des nuklearen Faktor kappa-leichtketten-Enhancers von aktivierten B-Zellen (NF-κB)-Signalwegs. Es wurde als potenter Inhibitor der Glutaminaufnahme identifiziert, der eine wichtige Rolle bei verschiedenen zellulären Prozessen spielt, einschließlich Tumorprogression und Therapieresistenz . IMD 0354 hat vielversprechende Ergebnisse gezeigt, um die neoplastische Proliferation zu unterdrücken und die Apoptose in Krebszellen zu induzieren .
Herstellungsmethoden
Die Synthese von IMD 0354 beinhaltet die molekulare Gestaltung und Synthese eines selektiven Inhibitors der Inhibitor-of-nuclear-factor-kappa-B-kinase-Untereinheit beta (IKKβ). Der synthetische Weg beinhaltet typischerweise die Konstruktion der dreidimensionalen Struktur der Kinase-Domäne von IKKβ durch Homologiemodellierung mit Protein-Kinase A als Vorlage .
Wissenschaftliche Forschungsanwendungen
IMD 0354 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Krebsforschung, Entzündung und Knochenhomöostase. Es wurde gezeigt, dass es das Wachstum von Melanomzellen unterdrückt, indem es die Glutaminaufnahme hemmt und die mTOR-Signalübertragung abschwächt . Zusätzlich wurde festgestellt, dass IMD 0354 die Osteoklastogenese und den Knochenabbau hemmt, was es zu einem potenziellen therapeutischen Mittel für Osteoporose macht . In der Krebsforschung wurde IMD 0354 verwendet, um Krebsstammzellen zu bekämpfen und die Multiresistenz bei Brustkrebs zu verhindern . Es zeigt auch vielversprechende Ergebnisse bei der Reduzierung von Myokardischämie/Reperfusionsschäden, indem es die Expression von Adhäsionsmolekülen reduziert und die Zytokinproduktion in Kardiomyozyten hemmt .
Wirkmechanismus
IMD 0354 übt seine Wirkungen aus, indem es die Phosphorylierung von IκBα hemmt, was die Aktivierung und Translokation von NF-κB in den Zellkern verhindert . Diese Hemmung stört den NF-κB-Signalweg und führt zur Unterdrückung von entzündungshemmenden und angiogenen Reaktionen . IMD 0354 hemmt auch die Glutaminaufnahme, was zu anhaltend niedrigen intrazellulären Glutaminspiegeln und einer Abschwächung der mTOR-Signalübertragung führt . Dieser duale Wirkmechanismus macht IMD 0354 zu einem potenten Inhibitor von Tumorgrowth und Entzündung.
Wirkmechanismus
Target of Action
IMD-0354, also known as IKK-2 Inhibitor V or N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, primarily targets the IκB kinase-β (IKKβ) . IKKβ plays a crucial role in the activation of the nuclear factor-κB (NF-κB) signaling pathway . Additionally, this compound has been identified as a potent inhibitor of glutamine uptake, specifically targeting the glutamine transporter SLC1A5 (also known as ASCT2) .
Mode of Action
This compound selectively inhibits IKKβ, thereby blocking the phosphorylation of IκBα and preventing the nuclear translocation of NF-κB . This results in the suppression of NF-κB activation, which is a key player in inflammation and cancer . Furthermore, this compound inhibits glutamine uptake by preventing the localization of SLC1A5 to the plasma membrane .
Biochemical Pathways
The inhibition of IKKβ by this compound disrupts the NF-κB signaling pathway, which plays significant roles in inflammation and angiogenesis . By inhibiting glutamine uptake, this compound affects glutamine metabolism, a key cellular process regulating tumor progression and responsiveness to therapy . This inhibition also attenuates mTOR signaling, a pathway involved in cell growth and survival .
Result of Action
This compound has been shown to suppress two- and three-dimensional growth of melanoma cells, induce cell-cycle arrest, autophagy, and apoptosis . It also significantly attenuates ovariectomy-induced bone loss and inhibits osteoclastogenesis . Moreover, this compound has been found to reduce the side population of cancer stem cells, indicating its potential in targeting these cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment, characterized by hypoxia, can affect drug delivery and efficacy . .
Biochemische Analyse
Biochemical Properties
IMD-0354 is a potent, selective, and cell-permeable IKKβ inhibitor . It blocks IκBα phosphorylation, thereby preventing the nuclear translocation of NF-κB . This interaction with the IKKβ enzyme and IκBα protein plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits glutamine uptake, leading to sustained low intracellular glutamine levels . This inhibition of glutamine uptake by this compound also results in the attenuation of mTOR signaling, suppression of cell growth, and induction of cell-cycle arrest, autophagy, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the phosphorylation of the NF-κB (nuclear factor) and its translocation into the nucleus . It blocks IκBα phosphorylation, thereby preventing the nuclear translocation of NF-κB . This results in the suppression of NF-κB activation, which is a key factor in many cellular processes .
Temporal Effects in Laboratory Settings
This compound has been shown to have long-term effects on cellular function in laboratory settings. It suppresses two- and three-dimensional growth of melanoma cells, and induces cell-cycle arrest, autophagy, and apoptosis . The effects of this compound are pronounced in different tumor-derived cell lines, compared with non-transformed cells .
Dosage Effects in Animal Models
In animal models, this compound has been shown to significantly attenuate ovariectomy-induced bone loss and inhibit osteoclastogenesis . It also dramatically inhibits osteoclast differentiation and function induced by RANKL and macrophage colony-stimulating factor in bone marrow monocytes .
Metabolic Pathways
This compound is involved in the regulation of glutamine metabolism . It inhibits glutamine uptake, leading to sustained low intracellular glutamine levels . This affects the metabolic flux and metabolite levels within the cell .
Transport and Distribution
This compound is a potent inhibitor of glutamine uptake . This suggests that it interacts with glutamine transporters, affecting its localization or accumulation within cells .
Subcellular Localization
By inhibiting IKKβ, this compound prevents the nuclear translocation of NF-κB, suggesting that its activity is primarily exerted in the cytoplasm .
Vorbereitungsmethoden
The synthesis of IMD 0354 involves the molecular design and synthesis of a selective inhibitor of inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ). The synthetic route typically includes the construction of the three-dimensional structure of the kinase domain of IKKβ by homology modeling with protein kinase A as a template .
Analyse Chemischer Reaktionen
IMD 0354 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Rolle als Inhibitor des NF-κB-Signalwegs betreffen. Es hemmt die Phosphorylierung von IκBα, verhindert seinen Abbau und die anschließende Translokation von NF-κB in den Kern . Diese Hemmung führt zur Unterdrückung der NF-κB-Aktivität, was zur Repression der wachstumsfaktorunabhängigen Proliferation von Mastzellen und anderen Krebszellen führt . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen die Unterdrückung von entzündungshemmenden und angiogenen Reaktionen .
Vergleich Mit ähnlichen Verbindungen
IMD 0354 ist einzigartig in seiner doppelten Hemmung des NF-κB-Signalwegs und der Glutaminaufnahme. Ähnliche Verbindungen, die den NF-κB-Signalweg angreifen, umfassen Inhibitoren der IκB-Kinase-Untereinheit beta (IKKβ) und andere kleine Moleküle, die die Translokation von NF-κB in den Kern verhindern . Die Fähigkeit von IMD 0354, auch die Glutaminaufnahme zu hemmen, unterscheidet es von anderen NF-κB-Inhibitoren. Andere ähnliche Verbindungen umfassen Inhibitoren von Glutamintransportern, wie z. B. SLC1A5, die eine dominierende Rolle im Glutaminmetabolismus in Tumoren spielen .
Eigenschaften
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHILCFMQWMQVAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50243248 | |
Record name | IMD-0354 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50243248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
978-62-1 | |
Record name | IMD-0354 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000978621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMD-0354 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50243248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMD-0354 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMD-0354 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76145IS906 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.